Decapreno-|A-carotene

Photophysics Ultrafast Spectroscopy Carotenoid Dynamics

Procure Decapreno-β-carotene when validating HPLC methods for C40 carotenoids. Its C50 backbone and 15 conjugated double bonds guarantee baseline separation from α-carotene, β-carotene, and lycopene—a feat impossible with C40 standards that co-elute. Achieve >96% recovery, use as a non-interfering internal standard, and leverage its diffusion-limited singlet oxygen quenching (≈3×10¹⁰ M⁻¹s⁻¹). Essential for photophysical modeling (S1 lifetime 1.1 ps). Confirm your supplier provides storage at –80 °C and shipment on dry ice to preserve conjugate integrity.

Molecular Formula C50H68
Molecular Weight 669.1 g/mol
CAS No. 5940-03-4
Cat. No. B127249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecapreno-|A-carotene
CAS5940-03-4
Synonyms1,1’-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-3,7,11,16,20,24-Hexamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25-hexacosatridecaene-1,26-diyl]bis[2,6,6-trimethylcyclohexene;  (all-E)-1,1’-(3,7,11,16,20,24-Hexamethyl-_x000B_1,3,5,7,9,11,13,15,17,19,21,23,
Molecular FormulaC50H68
Molecular Weight669.1 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C)C
InChIInChI=1S/C50H68/c1-39(23-15-25-41(3)27-17-29-43(5)33-35-47-45(7)31-19-37-49(47,9)10)21-13-14-22-40(2)24-16-26-42(4)28-18-30-44(6)34-36-48-46(8)32-20-38-50(48,11)12/h13-18,21-30,33-36H,19-20,31-32,37-38H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,35-33+,36-34+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+
InChIKeyODEVCWAIAJCZRJ-MGJPSJOXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decapreno-β-carotene (CAS 5940-03-4): C50 Carotenoid Analytical Standard and Photophysical Probe


Decapreno-β-carotene (CAS 5940-03-4), a synthetic C50 carotenoid analogue of β-carotene, is distinguished by an extended conjugated polyene chain of 15 conjugated double bonds (N=15) [1]. This elongated π-system fundamentally alters its photophysical properties relative to shorter carotenoids, resulting in a red-shifted absorption spectrum and significantly altered excited-state dynamics [2]. The compound is not naturally abundant; it is produced synthetically or via engineered biosynthetic pathways to achieve high purity, which is essential for its primary applications as a precise analytical tool and a model system for studying polyene photophysics [3].

Why Decapreno-β-carotene (CAS 5940-03-4) Cannot Be Replaced by β-Carotene or Other C40 Carotenoids


Substituting decapreno-β-carotene with a standard C40 carotenoid like β-carotene (N=11) or lycopene (N=11) is scientifically invalid due to fundamentally different physicochemical properties driven by the extended conjugation length. The C50 backbone of decapreno-β-carotene, with 15 conjugated double bonds, results in a substantial bathochromic shift in its absorption spectrum and a significantly shorter excited-state lifetime compared to shorter polyenes [1]. Critically, this structural distinction enables its unique utility as a non-interfering internal standard in HPLC analysis of natural C40 carotenoids, a function that β-carotene itself cannot fulfill due to co-elution with analytes [2]. Furthermore, the increased conjugation length enhances its physical quenching efficiency for singlet oxygen, approaching the diffusion-controlled limit, a property that is not linearly extrapolated from shorter carotenoids [3].

Decapreno-β-carotene (CAS 5940-03-4): Quantified Differentiation from C40 and C60 Analogues


S1 Excited State Lifetime: Decapreno-β-carotene vs. Dodecapreno-β-carotene

Decapreno-β-carotene (M15, N=15) exhibits a distinct S1 excited state lifetime (τ1) that is more than double that of its longer homologue, dodecapreno-β-carotene (M19, N=19). This difference provides a tunable parameter for studies of polyene photophysics and energy gap law behavior. The S1 lifetime of M15 is 1.1 ps, compared to 0.5 ps for M19 [1]. This difference is critical for researchers studying the relationship between conjugation length and excited state dynamics. The S2 lifetime for both compounds is estimated to be on the order of 100 fs [1].

Photophysics Ultrafast Spectroscopy Carotenoid Dynamics

Singlet Oxygen Quenching Efficiency: Decapreno-β-carotene vs. β-Carotene

Decapreno-β-carotene, as a representative of long-chain carotenoids, achieves a second-order rate constant for singlet oxygen (¹O₂) quenching that approaches the theoretical diffusion-controlled limit, a value significantly higher than that of shorter carotenoids like β-carotene [1][2]. The reported quenching constant for these long-chain carotenoids is approximately 3 x 10¹⁰ M⁻¹s⁻¹ in benzene, whereas β-carotene exhibits a rate constant of approximately 1.4 x 10¹⁰ M⁻¹s⁻¹ [2][3]. This near-diffusion-limited quenching is a consequence of the extended conjugated system, which lowers the energy of the triplet state, enabling more efficient energy transfer.

Antioxidant Activity Singlet Oxygen Quenching Photoprotection

Analytical Precision: Decapreno-β-carotene as an Internal Standard for HPLC

Decapreno-β-carotene is validated as a high-purity internal standard for HPLC quantification of hydrocarbon carotenoids, a role for which native C40 carotenoids are unsuitable due to their presence in samples. The compound is commercially synthesized to high purity and demonstrates excellent chromatographic resolution from major dietary carotenes, including all-trans-α-carotene and all-trans-β-carotene, within a 23-minute isocratic HPLC run [1]. The method achieves an average recovery of decapreno-β-carotene from carrot extracts exceeding 96%, confirming its robust performance and minimal sample interaction [1].

Analytical Chemistry HPLC Method Development Carotenoid Quantification

Transition Dipole Orientation: Anisotropy Decay in Decapreno-β-carotene

Femtosecond time-resolved anisotropy measurements reveal the relative orientation of transition dipole moments in decapreno-β-carotene. The initial anisotropy for the S0→S2 transition is 0.39, while that for the S1→Sn transition is 0.31 [1]. This corresponds to an angle of 23° between the transition dipoles of the S0→S2 and S1→Sn states [1]. This precise measurement of electronic state geometry provides a critical benchmark for theoretical models of polyene excited state structure and is distinct from values reported for shorter carotenes [1].

Photophysics Polarization Spectroscopy Molecular Dynamics

Validated Research and Industrial Applications for Decapreno-β-carotene (CAS 5940-03-4)


As a Non-Interfering Internal Standard for HPLC Quantification of Carotenoids in Foods and Biological Samples

Procure Decapreno-β-carotene when establishing or validating an HPLC method for quantifying C40 carotenoids (e.g., α-carotene, β-carotene, lycopene) in complex matrices such as fruits, vegetables, or human serum. Its C50 structure ensures baseline chromatographic separation from target analytes, and its high recovery (>96%) from sample extracts minimizes quantification errors, as demonstrated in carrot analysis [1]. This application is driven by the compound's proven utility as an internal standard, which is a key differentiator from C40 carotenoids that would co-elute with native carotenes.

As a Model Compound for Investigating Polyene Excited-State Dynamics and the Energy Gap Law

Use decapreno-β-carotene in fundamental photophysical studies as a well-characterized model for a polyene with 15 conjugated double bonds. Its defined S1 lifetime of 1.1 ps, measured in the liquid phase, and the angle of 23° between its S0→S2 and S1→Sn transition dipoles provide essential experimental benchmarks for testing and refining computational models of carotenoid photophysics and the energy gap law [2].

In Development of Photoprotective Formulations and Singlet Oxygen Quenching Studies

Incorporate decapreno-β-carotene into research on photoprotection against singlet oxygen. Its extended π-system confers a singlet oxygen quenching rate constant that approaches the theoretical diffusion limit (~3 x 10¹⁰ M⁻¹s⁻¹), outperforming shorter carotenoids like β-carotene (1.4 x 10¹⁰ M⁻¹s⁻¹) [3][4]. This makes it a potent reference compound for assessing the efficacy of novel quenchers or for use in model systems where minimizing singlet oxygen-mediated damage is paramount.

As a Precursor or Standard in Synthetic Biology and Metabolic Engineering of Non-Natural Carotenoids

Use decapreno-β-carotene as a reference standard or pathway intermediate when engineering microbial systems for the production of novel C50 carotenoids. Its characterization, including a UV/Vis λmax of 467 nm in methanol, provides a crucial analytical marker for confirming the successful biosynthesis of C50 carotenoids, which are of interest for their unique color and antioxidant properties [5].

Technical Documentation Hub

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